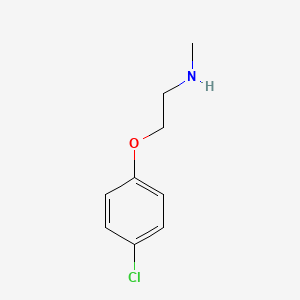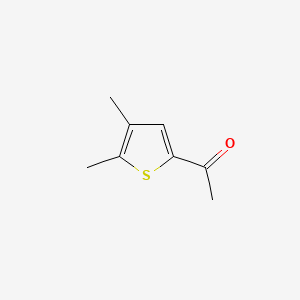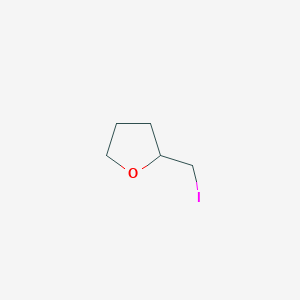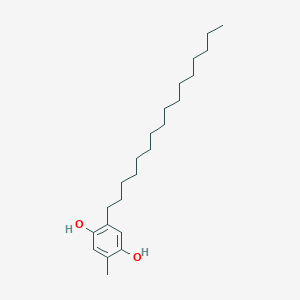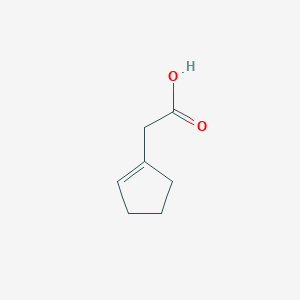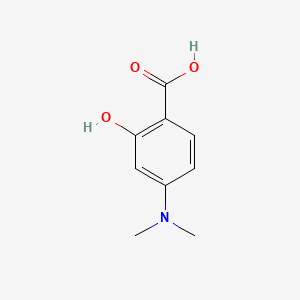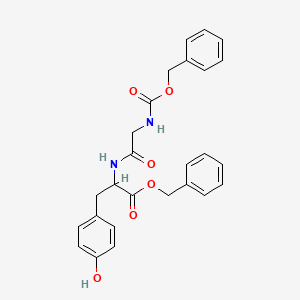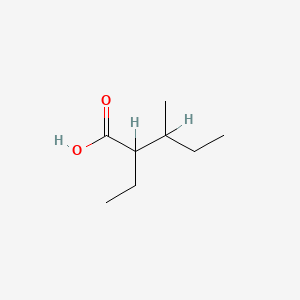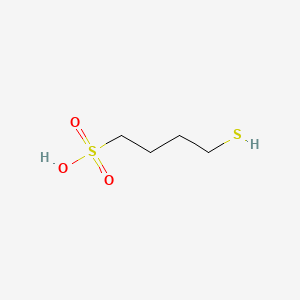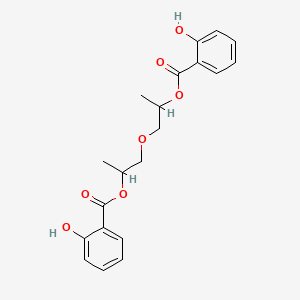
9,10-Dimethylphenanthrene
Übersicht
Beschreibung
9,10-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is also known by other names such as 9,10-Phenanthraquinodimethane .
Synthesis Analysis
The synthesis of 9,10-Dimethylphenanthrene can be achieved from 1,4:5,8-Diepoxyphenanthrene, 1,2,3,4,5,6,7,8-octahydro-9,10-dimethyl- (9CI) .Molecular Structure Analysis
The molecular structure of 9,10-Dimethylphenanthrene consists of 16 carbon atoms and 14 hydrogen atoms . The molecular weight is 206.282 Da . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
9,10-Dimethylphenanthrene has a molecular weight of 206.2824 . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Antialgal Activity
9,10-Dihydrophenanthrenes and phenanthrenes, including variants of 9,10-dimethylphenanthrene, have demonstrated strong antialgal activity. They were synthesized to mimic naturally occurring compounds in the wetland plant Juncus effusus. These compounds effectively inhibited the growth of the green alga Selenastrum capricornutum at concentrations as low as 10^-5 M (DellaGreca et al., 2001).
Molecular Structure Studies
Research into 9,10-Dimethylphenanthrene derivatives has provided insights into molecular structure, particularly the effects of different substituents on the bond lengths within the molecules. This has implications for understanding molecular interactions and reactivity (Suzuki et al., 2000).
Phytotoxicity
Compounds isolated from Juncus acutus, including 9,10-dimethylphenanthrene derivatives, have shown in vitro phytotoxicity against Selenastrum capricornutum. This highlights their potential use in controlling harmful algal blooms in aquatic environments (DellaGreca et al., 2002).
Luminescence Applications
Synthesis of 9,10-Dimethylphenanthrene-based compounds has been explored for their luminescent properties. These compounds have shown strong luminescence in both solid-state and solution, making them potential candidates for applications in optoelectronic devices (Olkhovik et al., 2010).
Anti-inflammatory Activity
9,10-Dimethylphenanthrene derivatives have been studied for their anti-inflammatory properties. For instance, a derivative isolated from Eulophia ochreata showed significant inhibition of inflammatory signalling mediated by Toll-like receptors, suggesting potential therapeutic applications (Datla et al., 2010).
Reaction Mechanisms and Stability
Studies on the behavior of 9,10-Dimethylphenanthrene derivatives in various acidic conditions have provided valuable insights into reaction mechanisms and stability of these compounds in different chemical environments (Bushmelev et al., 2011).
Pharmaceutical Potential
Research into the antioxidant and anti-inflammatory potential of synthesized phenanthrene derivatives, including 9,10-Dimethylphenanthrene, has indicated promising pharmaceutical applications, particularly in treating inflammatory conditions (Kanekar et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
9,10-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEORGSHIXFSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209158 | |
| Record name | Phenanthrene, 9,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dimethylphenanthrene | |
CAS RN |
604-83-1 | |
| Record name | Phenanthrene, 9,10-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 9,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



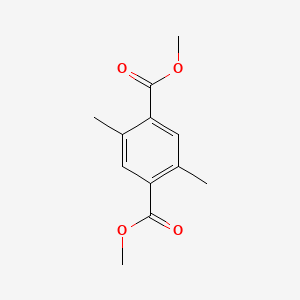
![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)
![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)
